Sulfo-Cy3.5-DBCO

Fluorescence microscopy Live-cell imaging Multiplexed detection

Choose Sulfo-Cy3.5-DBCO for bioorthogonal labeling where other probes fail. Unlike non-sulfonated analogs requiring denaturing co-solvents, its sulfonate groups ensure direct solubility in PBS or cell media, preserving protein integrity and live-cell viability. The 604 nm emission offers superior separation from GFP/FITC, reducing bleed-through in multiplexed confocal imaging and flow cytometry. For accelerated kinetics, HEPES buffer boosts SPAAC reaction rates up to 2.6×. Ideal for labeling solvent-sensitive antibodies and low-abundance azide-tagged targets.

Molecular Formula C53H46K3N3O13S4
Molecular Weight 1178.5 g/mol
Cat. No. B12370391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3.5-DBCO
Molecular FormulaC53H46K3N3O13S4
Molecular Weight1178.5 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]
InChIInChI=1S/C53H49N3O13S4.3K/c1-52(2)47(54(5)43-25-23-38-40(50(43)52)28-36(70(58,59)60)30-45(38)72(64,65)66)18-13-19-48-53(3,4)51-41-29-37(71(61,62)63)31-46(73(67,68)69)39(41)24-26-44(51)55(48)27-12-6-7-20-49(57)56-32-35-16-9-8-14-33(35)21-22-34-15-10-11-17-42(34)56;;;/h8-11,13-19,23-26,28-31H,6-7,12,20,27,32H2,1-5H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69);;;/q;3*+1/p-3
InChIKeyCWMKEZUOJHRSLG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy3.5-DBCO for Copper-Free Click Labeling: Spectral Properties, Water Solubility, and Procurement Specifications


Sulfo-Cy3.5-DBCO is a water-soluble fluorescent probe combining a sulfonated Cyanine3.5 fluorophore with a dibenzocyclooctyne (DBCO) reactive group [1]. This bifunctional conjugate enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysis, facilitating bioorthogonal labeling of azide-functionalized biomolecules . In PBS buffer, the compound exhibits excitation and emission maxima at 591 nm and 604 nm, respectively, with a reported extinction coefficient of 116,000–139,000 L⋅mol⁻¹⋅cm⁻¹ and quantum yield ranging from 0.11 to 0.35 depending on measurement conditions [1][2]. The sulfonate modifications confer high aqueous solubility, enabling direct use in physiological buffers without organic co-solvents [1].

Why Sulfo-Cy3.5-DBCO Cannot Be Substituted with Non-Sulfonated Cy3.5-DBCO or Alternative DBCO-Fluorophore Conjugates


Non-sulfonated Cy3.5-DBCO analogs require organic co-solvents (e.g., DMF or DMSO at 10–15% v/v) to maintain solubility in aqueous labeling reactions, a condition that can denature sensitive proteins or perturb live-cell systems [1]. In contrast, Sulfo-Cy3.5-DBCO dissolves directly in PBS or other aqueous buffers without co-solvents, preserving biomolecular integrity . Additionally, DBCO conjugates bearing alternative fluorophores—such as Sulfo-Cy3-DBCO or Cy5-DBCO—exhibit different spectral profiles, brightness values, and photostability characteristics that directly impact signal-to-noise ratios, multiplexing compatibility, and imaging duration [2]. These differences preclude generic interchange without compromising experimental outcomes.

Sulfo-Cy3.5-DBCO Quantitative Differentiation Evidence: Spectral, Kinetic, and Physicochemical Comparators


Sulfo-Cy3.5-DBCO vs. Sulfo-Cy3-DBCO: Extended Emission Wavelength Reduces Autofluorescence Interference in Cellular Imaging

Sulfo-Cy3.5-DBCO exhibits a red-shifted emission maximum of 604 nm compared to Sulfo-Cy3-DBCO's emission at approximately 580 nm [1][2]. This ~24 nm spectral shift positions the Cy3.5 signal further into the red region, reducing overlap with cellular autofluorescence that is typically strongest below 600 nm [3]. The red-shifted emission also improves spectral separation from green-emitting fluorophores (e.g., FITC, GFP) in multicolor experiments [3].

Fluorescence microscopy Live-cell imaging Multiplexed detection

Sulfo-Cy3.5-DBCO vs. Non-Sulfonated Cy3.5-DBCO: Aqueous Solubility Eliminates Organic Co-Solvent Requirement and Prevents Hydrophobic Aggregation

Non-sulfonated Cy3.5-DBCO requires 10–15% (v/v) organic co-solvent (DMF or DMSO) to maintain solubility in aqueous labeling buffers, whereas Sulfo-Cy3.5-DBCO dissolves directly in PBS or other aqueous buffers without any organic co-solvent [1]. Furthermore, the sulfonate groups confer a net negative charge that prevents hydrophobic aggregation of dye-labeled biomolecules—a phenomenon commonly observed with non-sulfonated Cy dyes that can lead to protein precipitation or signal artifacts [1][2].

Protein labeling Antibody conjugation Aqueous bioconjugation

Sulfo-Cy3.5-DBCO vs. Cy5-DBCO: DBCO-Mediated SPAAC Kinetics and Buffer Optimization for Bioconjugation Efficiency

The DBCO moiety in Sulfo-Cy3.5-DBCO undergoes SPAAC with azides at reported second-order rate constants in the range of 0.3–0.9 M⁻¹s⁻¹ under standard PBS conditions . Recent systematic studies on sulfo-DBCO-amine demonstrate that buffer selection significantly modulates SPAAC rates: HEPES buffer (pH 7) yields the highest rate constants (0.55–1.22 M⁻¹s⁻¹), while PBS (pH 7) exhibits among the lowest (0.32–0.85 M⁻¹s⁻¹) [1]. The presence of a PEG linker between DBCO and the payload further enhances reaction rates by approximately 31 ± 16% [1]. This buffer- and linker-dependence applies across DBCO conjugates regardless of the attached fluorophore, meaning Sulfo-Cy3.5-DBCO and Cy5-DBCO share comparable SPAAC kinetics [1].

Click chemistry SPAAC Bioconjugation kinetics

Sulfo-Cy3.5 vs. Non-Sulfonated Cy3.5: Sulfonation Enhances Fluorescence Brightness and Photostability for Extended Imaging

Sulfonation of the Cy3.5 chromophore yields modest but quantifiable improvements in both fluorescence brightness and photostability relative to the non-sulfonated parent dye [1]. Systematic single-molecule studies of cyanine fluorophores demonstrate that Cy3.5-COT conjugates exhibit a four- to fivefold increase in fluorescence signal-to-noise ratio (SNR) compared to unmodified Cy3.5 under continuous laser excitation [2]. While this specific enhancement was measured for COT-protected Cy3.5, the underlying sulfonation effect contributes to the observed superior performance of Sulfo-Cy3.5-DBCO in prolonged imaging applications [1].

Photostability Fluorescence brightness Single-molecule imaging

Sulfo-Cy3.5-DBCO vs. Alexa Fluor 594 Conjugates: Quantum Yield and Procurement Positioning for Multiplexed Immunofluorescence

Sulfo-Cy3.5-DBCO and Alexa Fluor 594 share overlapping spectral profiles (excitation ~591 nm for both) but differ in quantum yield and labeling chemistry [1]. Alexa Fluor 594 exhibits a quantum yield (Φ) of 0.66 with an extinction coefficient of 1.4 × 10⁵ cm⁻¹M⁻¹, yielding a brightness product (ε × Φ) of approximately 92,400 . Sulfo-Cy3.5-DBCO reports quantum yields ranging from 0.11 to 0.35 with extinction coefficients of 116,000–139,000 L⋅mol⁻¹⋅cm⁻¹, giving brightness products between 12,760 and 48,650 [1]. However, Sulfo-Cy3.5-DBCO offers the distinct advantage of copper-free click chemistry (SPAAC) for site-specific conjugation, whereas Alexa Fluor 594 primarily relies on NHS-ester amine coupling .

Immunofluorescence Antibody labeling Multiplexed imaging

Optimal Experimental Applications for Sulfo-Cy3.5-DBCO Based on Quantitative Differentiation Evidence


Live-Cell Surface Protein Labeling via Metabolic Azide Incorporation and Copper-Free Click Chemistry

In experiments requiring live-cell compatibility, Sulfo-Cy3.5-DBCO enables copper-free SPAAC labeling of azide-modified cell-surface glycans or proteins without cytotoxic copper catalysts [1]. The compound's aqueous solubility permits direct addition to cell culture media without organic co-solvents, preserving cell viability throughout the labeling workflow. The 604 nm emission minimizes interference from cellular autofluorescence (predominantly <600 nm), yielding higher signal-to-background ratios in live-cell confocal imaging .

Aqueous-Phase Protein and Antibody Conjugation Without Denaturing Organic Co-Solvents

For labeling of solvent-sensitive proteins, antibodies, or enzymes, Sulfo-Cy3.5-DBCO can be used directly in PBS or HEPES buffer without DMF or DMSO, eliminating the risk of co-solvent-induced denaturation or precipitation [1]. The sulfonate groups' negative charge further prevents hydrophobic aggregation of labeled conjugates, improving long-term stability and reducing signal artifacts in downstream applications such as fluorescence polarization assays or size-exclusion chromatography .

Multiplexed Fluorescence Imaging with GFP or FITC Co-Staining

Sulfo-Cy3.5-DBCO's emission at 604 nm provides sufficient spectral separation from green fluorophores (e.g., GFP emission ~509 nm, FITC ~518 nm) for two-color imaging with minimal crosstalk [1]. Compared to Sulfo-Cy3-DBCO (~580 nm emission), the additional 24 nm red-shift reduces bleed-through into the green channel, enabling cleaner multiplexed detection in fixed-cell immunofluorescence, tissue section analysis, or flow cytometry panels .

Optimized SPAAC Bioconjugation in HEPES Buffer for Maximal Reaction Rates

When rapid and efficient SPAAC labeling is critical—such as in low-abundance target detection or time-sensitive kinetic studies—conducting Sulfo-Cy3.5-DBCO conjugation in HEPES buffer (pH 7) rather than PBS can increase reaction rates by up to 2.6× [1]. HEPES yields second-order rate constants of 0.55–1.22 M⁻¹s⁻¹ compared to 0.32–0.85 M⁻¹s⁻¹ in PBS, enabling shorter incubation times or reduced probe concentrations while maintaining high labeling efficiency [1].

Technical Documentation Hub

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